

Unveiling Oleandrin's Cellular Targets: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Oleandrin	
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A comprehensive analysis of experimental data reveals the primary cellular targets of **oleandrin**, a cardiac glycoside with potent anti-cancer properties. This guide provides an objective comparison of its effects across various cell lines and outlines the experimental protocols used to validate its mechanisms of action.

Oleandrin, a toxic cardiac glycoside derived from the Nerium oleander plant, has garnered significant interest in the scientific community for its potential as a therapeutic agent, particularly in oncology.[1][2] Experimental evidence robustly demonstrates its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger autophagy.[3] [4][5] This guide synthesizes findings from multiple studies to illuminate the primary cellular machinery disrupted by **oleandrin**, offering a valuable resource for researchers in drug discovery and development.

The central mechanism of **oleandrin**'s cytotoxicity lies in its well-established role as an inhibitor of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[6][7][8] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels.[6] This disruption of ion balance triggers a cascade of downstream signaling events that ultimately contribute to cell death.

Beyond its canonical target, research has unveiled a broader spectrum of **oleandrin**'s interactions within the cell. It has been shown to modulate several key signaling pathways frequently deregulated in cancer, including the NF-kB, PI3K/Akt/mTOR, and MAPK pathways.



[3][9][10] Furthermore, **oleandrin** can induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response, by promoting the surface exposure of calreticulin and the release of damage-associated molecular patterns (DAMPs).[11]

Comparative Analysis of Oleandrin's Efficacy

The cytotoxic and inhibitory effects of **oleandrin** have been quantified across various cancer cell lines and against its primary target, the Na+/K+-ATPase. The following tables summarize key experimental data, providing a comparative overview of its potency.

Cell Line	Cancer Type	Assay	IC50 (nM)	Reference
HGC-27	Gastric Cancer	CCK-8 (24h)	Not Specified	[4]
SNU-1	Gastric Cancer	CCK-8 (24h)	Not Specified	[4]
MCF7	Breast Cancer	Not Specified	14.5	[11]
MDA-MB-231	Breast Cancer	Not Specified	24.62	[11]
MDA-MB-231	Breast Cancer	MTT	72	[12]
RT-R-MDA-MB- 231	Breast Cancer (Radiotherapy- Resistant)	MTT	183	[12]
PANC-1	Pancreatic Cancer	MTT	5	[13]

Table 1: Cytotoxicity of **Oleandrin** in Various Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values of **oleandrin** in different cancer cell lines, as determined by cell viability assays.



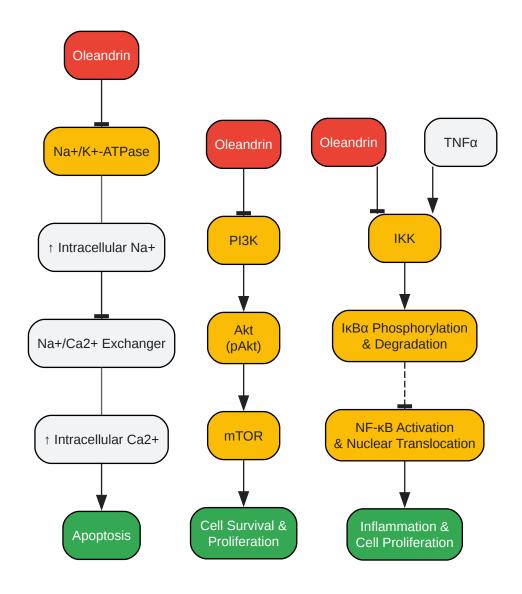
Target	Inhibitor	IC50 (μM)	Reference
Na,K-ATPase	Oleandrin	0.62	[7][8]
Na,K-ATPase	Oleandrigenin	1.23	[7][8]
Na,K-ATPase	Ouabain	0.22	[7][8]
Na,K-ATPase	Digoxin	2.69	[7][8]

Table 2: Inhibitory Potency of **Oleandrin** and Other Cardiac Glycosides against Na,K-ATPase. This table compares the IC50 values for the inhibition of Na,K-ATPase activity by **oleandrin**, its aglycone metabolite oleandrigenin, and other well-known cardiac glycosides.

Key Signaling Pathways Modulated by Oleandrin

Experimental validation has identified several critical signaling pathways that are significantly perturbed by **oleandrin**. These pathways are central to cell survival, proliferation, and inflammation, and their disruption by **oleandrin** underscores its multi-faceted anti-cancer activity.





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